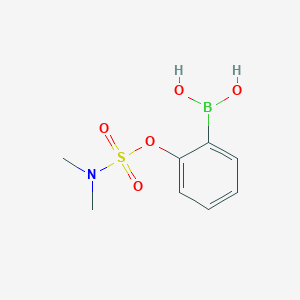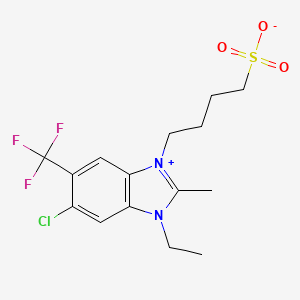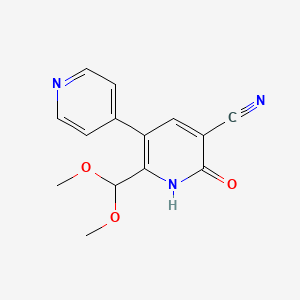
3-Cyano-6-dimethoxymethyl-5-(4-pyridyl)-2-pyridone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-Cyano-6-dimethoxymethyl-5-(4-pyridyl)-2-pyridone” is a synthetic organic compound that belongs to the pyridone family Pyridones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-Cyano-6-dimethoxymethyl-5-(4-pyridyl)-2-pyridone” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridone core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the cyano group: This step may involve nucleophilic substitution reactions using cyanide sources.
Addition of the dimethoxymethyl group: This can be done through alkylation reactions.
Attachment of the pyridyl group: This step might involve coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
“3-Cyano-6-dimethoxymethyl-5-(4-pyridyl)-2-pyridone” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridyl or pyridone rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, organometallic reagents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals or as an intermediate in manufacturing processes.
作用机制
The mechanism of action of “3-Cyano-6-dimethoxymethyl-5-(4-pyridyl)-2-pyridone” would depend on its specific biological target. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The cyano and pyridyl groups could play crucial roles in binding to these targets.
相似化合物的比较
Similar Compounds
3-Cyano-4-methyl-6-phenyl-2-pyridone: Similar structure with a phenyl group instead of a pyridyl group.
3-Cyano-6-methyl-5-(4-pyridyl)-2-pyridone: Similar structure with a methyl group instead of a dimethoxymethyl group.
Uniqueness
“3-Cyano-6-dimethoxymethyl-5-(4-pyridyl)-2-pyridone” is unique due to the presence of both the dimethoxymethyl and pyridyl groups, which may confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C14H13N3O3 |
|---|---|
分子量 |
271.27 g/mol |
IUPAC 名称 |
6-(dimethoxymethyl)-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C14H13N3O3/c1-19-14(20-2)12-11(9-3-5-16-6-4-9)7-10(8-15)13(18)17-12/h3-7,14H,1-2H3,(H,17,18) |
InChI 键 |
ILVVAYZHHQZXFI-UHFFFAOYSA-N |
规范 SMILES |
COC(C1=C(C=C(C(=O)N1)C#N)C2=CC=NC=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


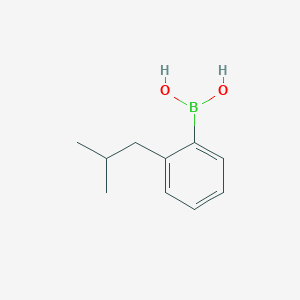
![2-(Hydroxymethyl)-5-[6-(prop-2-ynylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B13414099.png)
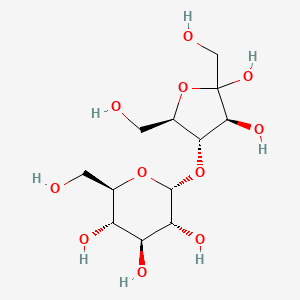
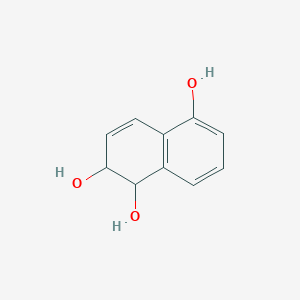
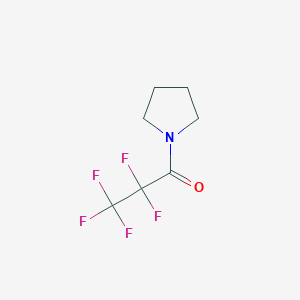
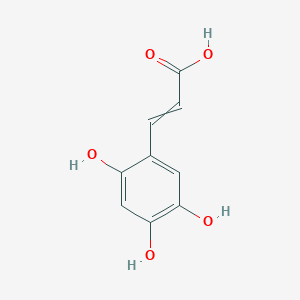
![(5R,6S)-6-(1-hydroxyethyl)-3-[2-(methyliminomethylamino)ethylsulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13414119.png)
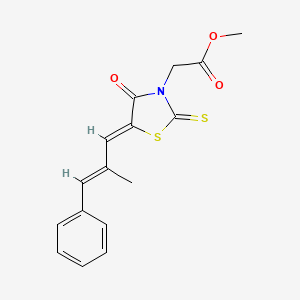
![(4aS,10bS)-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione](/img/structure/B13414134.png)
![2-Propenoic acid, 2-methyl-, 2-[ethyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester](/img/structure/B13414138.png)
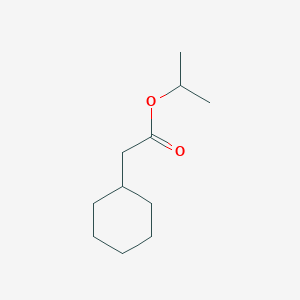
![2-Chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoic acid](/img/structure/B13414158.png)
